1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide
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Overview
Description
1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a pyridin-2-ylmethyl group attached to a methanesulfonamide backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure the selective chlorination of the methanesulfonamide group.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfonyl derivatives.
Reduction Reactions: Reduction of the pyridin-2-ylmethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the methanesulfonamide backbone.
Scientific Research Applications
1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological processes involving sulfonamide-containing molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyridin-2-ylmethyl group can engage in coordination with metal ions or other electrophilic species . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide can be compared with other similar compounds, such as:
N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide: Lacks the chloro group, making it less reactive in substitution reactions.
1-chloro-N-methyl-N-(pyridin-3-ylmethyl)methanesulfonamide: The position of the pyridinyl group affects its reactivity and coordination properties.
N-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide: The presence of a benzenesulfonamide group instead of a methanesulfonamide group alters its chemical and biological properties.
These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.
Properties
Molecular Formula |
C8H11ClN2O2S |
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Molecular Weight |
234.70 g/mol |
IUPAC Name |
1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11(14(12,13)7-9)6-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3 |
InChI Key |
ZAELODBKLHDXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)S(=O)(=O)CCl |
Origin of Product |
United States |
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